2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that features a quinoline core linked to a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzodioxin moiety with the quinoline core through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-4-carboxylate: Similar structure but with a different position of the carboxylate group.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl isoquinoline-2-carboxylate: Isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-17(14-6-8-18-19(11-14)25-10-9-24-18)12-26-20(23)16-7-5-13-3-1-2-4-15(13)21-16/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDCLNJUZBCGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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